3-Amino-6,8-difluoro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride
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Overview
Description
(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride is a synthetic compound belonging to the class of oxazepines This compound is characterized by its unique structure, which includes a seven-membered ring fused with a benzene ring and an oxazepine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride typically involves multiple steps. One common method starts with commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol. The reaction proceeds through a series of steps including nitration, reduction, and cyclization to form the oxazepine ring . The reaction conditions often require the use of bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) as promoters .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of biomass-derived N-arylated 2-aminophenol has also been explored to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation and nitration reactions are common, using reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts or promoters. For example, the oxidation reaction may require acidic or basic conditions depending on the desired product .
Major Products
The major products formed from these reactions include various substituted oxazepines, which can be further functionalized for specific applications.
Scientific Research Applications
(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the reuptake of neurotransmitters, thereby modulating neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(S)-3-Amino-6,8-difluoro-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one hydrochloride stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both amino and fluoro groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H11ClF2N2O2 |
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Molecular Weight |
264.65 g/mol |
IUPAC Name |
3-amino-6,8-difluoro-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one;hydrochloride |
InChI |
InChI=1S/C10H10F2N2O2.ClH/c1-14-9-6(12)2-5(11)3-8(9)16-4-7(13)10(14)15;/h2-3,7H,4,13H2,1H3;1H |
InChI Key |
AIYYXQHALYKYGU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(COC2=C1C(=CC(=C2)F)F)N.Cl |
Origin of Product |
United States |
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